Trimethyl(pyren-1-ylethynyl)silane
Overview
Description
Trimethyl(pyren-1-ylethynyl)silane is a useful research compound. Its molecular formula is C21H18Si and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethyl(pyren-1-ylethynyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(pyren-1-ylethynyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Chemistry and Polymer Synthesis:
- Trimethyl(tosylethynyl)silane has been used in the synthesis and rearrangement of substituted 3H-pyrazoles, demonstrating its utility in organic synthesis and the study of reaction mechanisms (Vasin et al., 2016).
- The compound has facilitated the synthesis of hexa-substituted benzenes, highlighting its role in producing benzene derivatives through reactions mediated by Negishi reagent (Zhou Li-shan, 2012).
- In polymer science, monomers like p-vinylphenoxy(trimethyl)silane have been synthesized and copolymerized with styrene, showcasing applications in the development of novel polymers (Jenkins et al., 1975).
Material Science and Surface Engineering:
- The silanization of glass using compounds like trimethyl-(dimethylamino)-silane has been studied, particularly for the fabrication of ion-sensitive microelectrodes, indicating its importance in surface chemistry and sensor technology (MuNoz et al., 1983).
- An innovative method for synthesizing carboxamides using tetrakis(pyridin-2-yloxy)silane, prepared by trans-silylation between silicon tetrachloride and trimethyl(pyridin-2-yloxy)silane, has been reported. This method has implications for producing various carboxamides efficiently (Tozawa et al., 2005).
Spectroscopy and Photophysical Studies:
- A study on trimethyl(phenylethynyl)silane using 13C Fourier-transform NMR provided insights into silicon-carbon bonding, crucial for understanding molecular structures and interactions (Levy et al., 1972).
- The photochemical isomerization of boryl-substituted silole derivatives, involving bis(alkynyl)silanes reactions, offers an understanding of light-induced chemical transformations (Ugolotti et al., 2010).
Advanced Applications in Technology:
- Laser-induced formation of polymers from unsaturated trimethylsilanes in the gas phase demonstrates the compound's potential in developing novel polymerization techniques and materials (Pola et al., 2001).
- The use of trimethyl(trihalomethyl)silanes as dihalomethylene transfer agents provides insights into new synthetic pathways in organic chemistry (Cunico & Chou, 1978).
properties
IUPAC Name |
trimethyl(2-pyren-1-ylethynyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Si/c1-22(2,3)14-13-15-7-8-18-10-9-16-5-4-6-17-11-12-19(15)21(18)20(16)17/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFFHUMDLPRRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627419 | |
Record name | Trimethyl[(pyren-1-yl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
185506-32-5 | |
Record name | Trimethyl[(pyren-1-yl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.